2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride
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Overview
Description
2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride is an organic compound that features a bromophenyl group attached to a cyclobutyl ring, with an amine group and hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride typically involves multiple steps. One common method includes the bromination of phenyl derivatives followed by cyclobutylation and amination. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride
- 2-(3-Fluorophenyl)-2-cyclobutylethan-1-amine hydrochloride
- 2-(3-Methylphenyl)-2-cyclobutylethan-1-amine hydrochloride
Uniqueness
2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can lead to different steric and electronic effects, making this compound particularly interesting for specific applications .
Properties
Molecular Formula |
C12H17BrClN |
---|---|
Molecular Weight |
290.63 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-cyclobutylethanamine;hydrochloride |
InChI |
InChI=1S/C12H16BrN.ClH/c13-11-6-2-5-10(7-11)12(8-14)9-3-1-4-9;/h2,5-7,9,12H,1,3-4,8,14H2;1H |
InChI Key |
ZEQWBHHOOBWJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CN)C2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
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